
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor. This reaction is a multi-component process that allows for the selective synthesis of the desired thiazole compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-oxide.
Reduction: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole
- 2-(Difluoromethyl)-4-(4-fluorophenyl)-1,3-thiazole
- 2-(Trifluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole
Uniqueness
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups on the thiazole ringCompared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C10H6F3NS |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NS/c11-7-3-1-6(2-4-7)8-5-14-10(15-8)9(12)13/h1-5,9H |
InChI Key |
RZKPWYUISQWQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


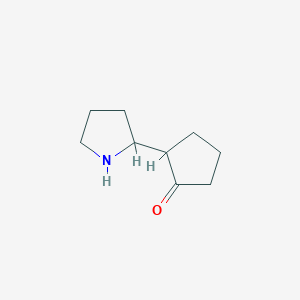
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
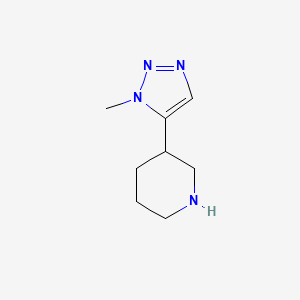
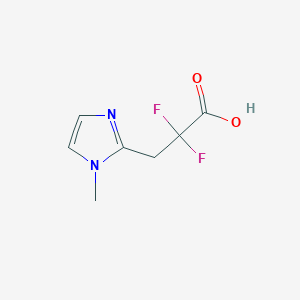
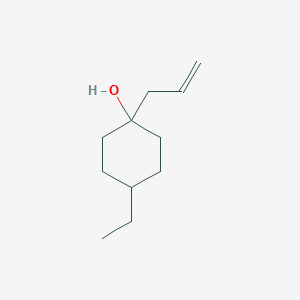
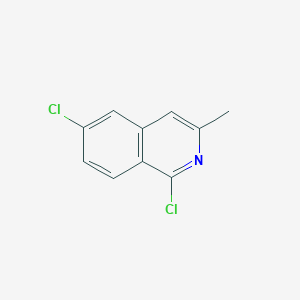
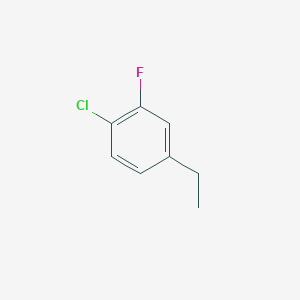
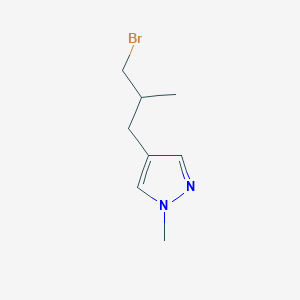

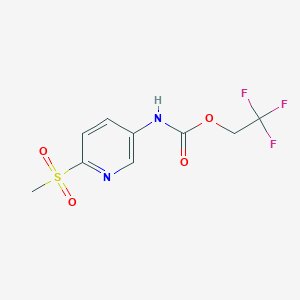
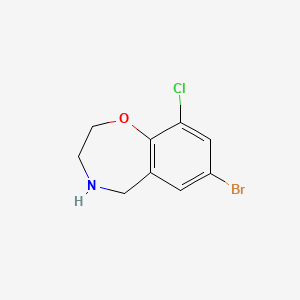

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
